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Compound of Interest

3-(4-Chlorophenyl)-4'-
Compound Name:

methoxypropiophenone
CAS No.: 111302-55-7
Cat. No.: B038690

Get Quote
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Technical Whitepaper: 3-(4-Chlorophenyl)-4'-
methoxypropiophenone

Molecular Architecture, Synthetic Protocols, and
Pharmacological Relevance[1][2]

Executive Summary

3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS: 111302-55-7) is a diarylpropanoid
belonging to the dihydrochalcone class.[1][2] Structurally, it consists of a 4-methoxy-substituted
benzoyl moiety linked via a saturated ethylene bridge to a 4-chlorophenyl ring.[1][2] Unlike its
unsaturated counterpart (the chalcone), this molecule possesses a flexible alkyl linker,
imparting distinct steric and electronic properties that influence its binding affinity in protein-
ligand interactions.[1][2] It serves as a critical intermediate in the synthesis of pleiotropic
therapeutic agents, particularly in the development of anti-inflammatory and anti-parasitic
candidates.[1][2]
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Chemical Identity & Molecular Specifications

The compound is defined by a specific substitution pattern on the 1,3-diphenylpropane
skeleton.[1][2] The 4'-methoxy group acts as an electron-donating group (EDG) on the ketone-
bearing ring, while the 4-chloro substituent provides lipophilicity and metabolic stability on the
distal ring.[1][2]

Table 1: Core ChemicalData

Parameter Specification

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)propan-

IUPAC Name Lone

Common Name 4'-Methoxy-3-(4-chlorophenyl)propiophenone
CAS Registry Number 111302-55-7

Molecular Formula

Molecular Weight 274.74 g/mol

Exact Mass 274.076 g/mol

SMILES COclcce(ccl)C(=0)CCc2ccc(Cl)cc2
InChlKey ZBTZYDKQZYEMDA-UHFFFAOYSA-N

Molecular Architecture & Connectivity

The molecule's biological activity is dictated by its pharmacophores: the hydrogen-bond
accepting carbonyl, the lipophilic chlorophenyl tail, and the electron-rich methoxy head.[1][2]

Figure 1: Structural Connectivity Map

The following diagram illustrates the functional connectivity and electronic zones of the
molecule.[1][2]
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Caption: Functional decomposition of 3-(4-Chlorophenyl)-4'-methoxypropiophenone
showing electronic zoning.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting ADME (Absorption,
Distribution, Metabolism, Excretion) behavior.[1][2]

 Lipophilicity (LogP): Predicted values range from 4.1 to 4.2.[1][2] This indicates high
lipophilicity, suggesting the compound will have high membrane permeability but may require
formulation strategies (e.g., micronization or lipid-based delivery) to improve aqueous
solubility.[1][2]

e Hydrogen Bonding:
o Donors (HBD): 0
o Acceptors (HBA): 2 (Ketone oxygen, Methoxy oxygen)[1][2]

o Rotatable Bonds: 4 (Methoxy-Ar, Ar-CO, CO-C, C-C).[1][2] This flexibility allows the molecule
to adopt multiple conformations within a binding pocket.[1][2]

e Melting Point: While the unsaturated chalcone precursor melts at ~130-131 °C, the
saturated dihydrochalcone typically exhibits a lower melting point due to the loss of planar

rigidity.[1][2]

Synthetic Protocols
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Two primary pathways are established for the synthesis of this scaffold. Method A is preferred
for laboratory-scale structural variation, while Method B is often utilized for direct, scalable
access.[1][2]

Method A: The "Classic" Two-Step Route (Aldol +
Hydrogenation)

This method allows for the independent modification of both aryl rings before coupling.[1][2]
o Step 1: Claisen-Schmidt Condensation

o Reagents: 4-Methoxyacetophenone + 4-Chlorobenzaldehyde.[1][2][3]

o Catalyst: NaOH (aq) in Ethanol.[1][2][3]

o Conditions: Room temperature, 2—4 hours.

o Product: 4-Chloro-4'-methoxychalcone (Yellow precipitate).[1][2]

o Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1][2]

o Step 2: Catalytic Hydrogenation

o

Reagents: Chalcone intermediate +

gas (balloon or Parr shaker).

o Catalyst: 10% Pd/C or Raney Nickel.[1][2]
o Solvent: Ethyl Acetate or Ethanol.[1][2][4]
o Conditions: Ambient pressure/temperature, monitor via TLC until alkene spot disappears.

o Note: Careful monitoring is required to prevent reduction of the ketone or hydrogenolysis
of the C-ClI bond (though C-Cl is generally stable under mild Pd/C conditions).[1][2]

Method B: Friedel-Crafts Acylation[1][2][7]

» Reagents: Anisole (Methoxybenzene) + 3-(4-Chlorophenyl)propionyl chloride.[1][2]
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Conditions:

Catalyst: Aluminum Chloride (

) or Lewis Acid equivalent.[1][2][4]

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2]

Figure 2: Synthetic Workflow Diagram
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o Note: The acid chloride is prepared from 3-(4-chlorophenyl)propanoic acid and thionyl
chloride.[1][2]

Selectivity: The methoxy group directs the acylation to the para position.[1][2][4]
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Caption: Step-wise synthesis via the Claisen-Schmidt condensation and subsequent reduction.

Structural Characterization (Spectroscopy)

To validate the synthesis of the saturated propiophenone (and ensure no chalcone remains),
the following NMR signals are diagnostic.

« NMR (CDCI

, 400 MHz):

o 3.87 ppm (s, 3H): Methoxy group (
).[11[2]

o 3.05 ppm (t, 2H):
-methylene protons (
).[1][2] This triplet is distinct from the alkene doublets (
) seen in the chalcone.[1][2]

o 3.25 ppm (t, 2H):
-methylene protons (
).[11[2]

o 6.9 7.9 ppm (m, 8H): Aromatic protons.[1][2] The protons ortho to the ketone will appear
most downfield (

ppm).[1][2]
* IR Spectroscopy:
o : C=0 stretch (Ketone).[1][2]
o Absence of

(strong): The C=C alkene stretch of the chalcone should be absent.

o : C-Cl stretch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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